molecular formula C7H15NO B1596378 2-Heptanone oxime CAS No. 5314-31-8

2-Heptanone oxime

Cat. No.: B1596378
CAS No.: 5314-31-8
M. Wt: 129.20 g/mol
InChI Key: NGTGENGUUCHSLQ-UHFFFAOYSA-N
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Description

2-Heptanone oxime is an organic compound that belongs to the class of oximes. It is derived from 2-heptanone, a ketone with the molecular formula C7H14O. Oximes are characterized by the presence of the functional group C=N-OH. This compound is a colorless to pale yellow liquid with a characteristic odor. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptanone oxime can be synthesized through the condensation of 2-heptanone with hydroxylamine. The reaction typically involves the following steps:

  • Dissolve 2-heptanone in an appropriate solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the mixture to around 7-8 using a base such as sodium hydroxide.
  • Stir the mixture at room temperature for several hours.
  • Extract the product using an organic solvent such as diethyl ether.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high conversion rates and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-Heptanone oxime undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids, this compound can hydrolyze to form 2-heptanone and hydroxylamine.

    Reduction: Reduction of this compound using reagents such as sodium borohydride can yield the corresponding amine.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acids such as hydrochloric acid or sulfuric acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Hydrolysis: 2-Heptanone and hydroxylamine.

    Reduction: 2-Heptanamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Heptanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its role as a pheromone in certain species, influencing behavior and communication.

    Medicine: Research is ongoing to investigate its potential as a local anesthetic and its effects on biological pathways.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-heptanone oxime involves its interaction with specific molecular targets. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In other applications, its effects are mediated through its conversion to other active compounds, such as amines, which then interact with biological pathways.

Comparison with Similar Compounds

2-Heptanone oxime can be compared with other oximes such as:

    Acetone oxime: Similar in structure but derived from acetone.

    Butanone oxime: Derived from butanone and used in similar applications.

    Cyclohexanone oxime: Used in the production of nylon and other polymers.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its applications as a pheromone and potential anesthetic highlight its versatility compared to other oximes.

Properties

IUPAC Name

N-heptan-2-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-4-5-6-7(2)8-9/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTGENGUUCHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5314-31-8
Record name 2-Heptanone, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5314-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanone, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Heptanone, oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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